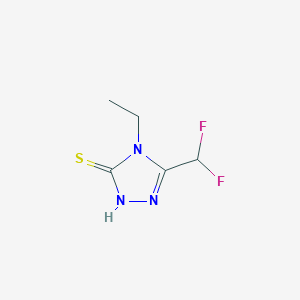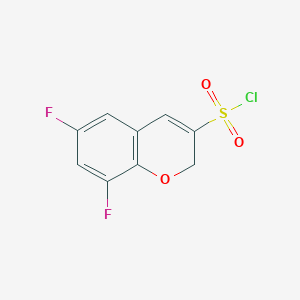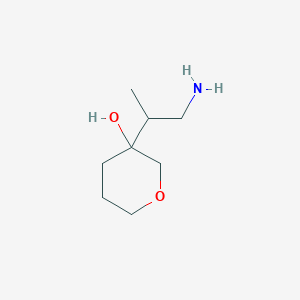
3-(1-Aminopropan-2-yl)oxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminopropan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminopropyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with aminopropyl reagents under controlled conditions. One common method includes the use of oxirane (ethylene oxide) and 1-aminopropan-2-ol in the presence of a catalyst to facilitate the ring-opening reaction, forming the desired oxane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminopropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxane ring to more reduced forms, potentially altering its reactivity.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted oxane compounds .
Wissenschaftliche Forschungsanwendungen
3-(1-Aminopropan-2-yl)oxan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often utilizes this compound.
Wirkmechanismus
The mechanism of action of 3-(1-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: This compound has a similar structure but with a methyl group substitution, affecting its reactivity and applications.
3-(1-Aminopropyl)tetrahydrofuran: Another structurally related compound with a tetrahydrofuran ring instead of an oxane ring, leading to different chemical properties and uses.
Uniqueness
3-(1-Aminopropan-2-yl)oxan-3-ol is unique due to its specific oxane ring structure combined with the aminopropyl group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and industrial processes .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-(1-aminopropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
NAHCGLLUZHJJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1(CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


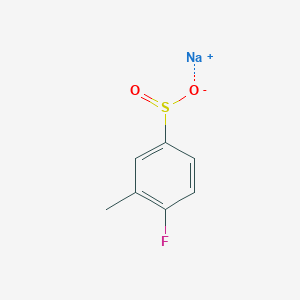
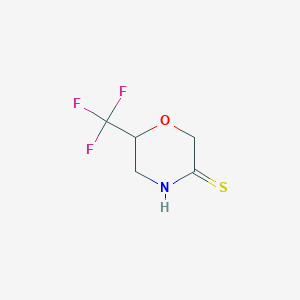

methanol](/img/structure/B13154491.png)

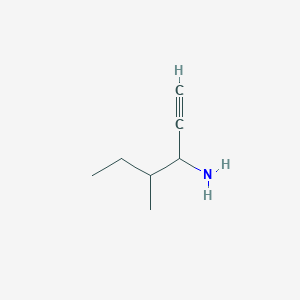
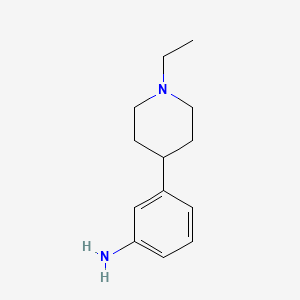



![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
